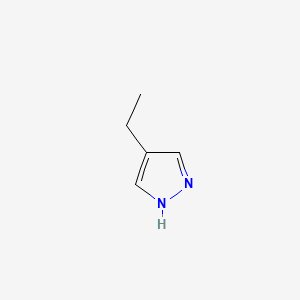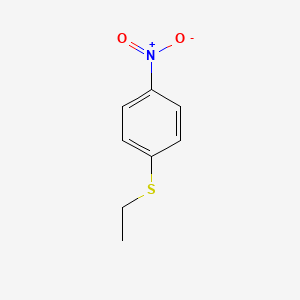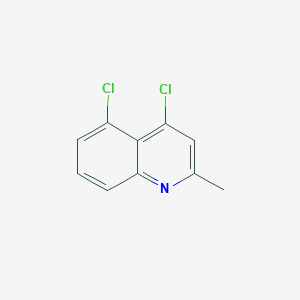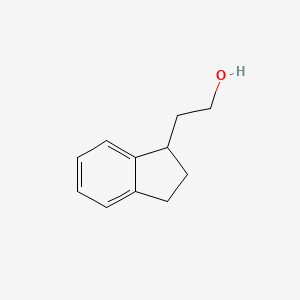
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of the nitro group (-NO2) and the acetic acid moiety (-COOH) suggest that this compound might be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky Boc group, the electron-withdrawing nitro group, and the polar acetic acid group. These groups would significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group might be reduced to an amine, and the acetic acid moiety could react with bases or be involved in esterification reactions. The Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetic acid group and the nitro group would likely make the compound relatively polar. The Boc group is quite bulky and could influence the compound’s solubility and reactivity .科学的研究の応用
Environmental Impact and Toxicology
- Research on similar compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread use in agriculture as herbicides and the consequential environmental presence. These studies emphasize the ecological and toxicological effects, including potential toxicity to non-target organisms and the role of such compounds in aquatic and soil environments. The importance of understanding their degradation pathways and the development of methods for their removal or reduction in wastewater and environmental samples is underscored (Zuanazzi et al., 2020; Goodwin et al., 2018).
Chemical Degradation and Analysis
- Studies on the degradation of similar compounds offer insights into the analytical methods and degradation processes relevant to environmental and pharmaceutical contexts. For instance, the degradation of nitisinone (related to triketone herbicides) under various conditions has been analyzed using LC-MS/MS, illustrating the stability of degradation products and providing a basis for understanding the environmental and metabolic stability of related compounds (Barchańska et al., 2019).
Antimicrobial and Disinfection Applications
- The use of peracetic acid, a compound with a functional group similar to the acetic acid moiety in the chemical of interest, demonstrates the antimicrobial properties that such compounds can exhibit. Peracetic acid's effectiveness in wastewater disinfection highlights the potential for related compounds to be explored for antimicrobial applications, given their effectiveness against a broad spectrum of microorganisms and the absence of harmful by-products (Kitis, 2004).
Proteostasis and Medical Research
- The therapeutic potential of chemical chaperones, such as 4-phenylbutyric acid, in maintaining proteostasis and alleviating endoplasmic reticulum stress, suggests a research avenue for similar compounds. This line of investigation is pertinent to understanding the cellular mechanisms affected by nitrophenyl compounds and their derivatives, potentially informing drug development and therapeutic strategies (Kolb et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVJUQDFSSGCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446589 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid | |
CAS RN |
512180-63-1 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)










![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)